Diethyl (3,3-diethoxypropyl)phosphonate

Description

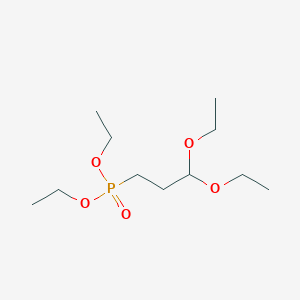

Diethyl (3,3-diethoxypropyl)phosphonate (CAS: 15090-23-0) is a phosphorus-containing compound with the molecular formula C₉H₂₁O₅P (molecular weight: 264.24 g/mol). It is characterized by a central propyl chain bearing two ethoxy groups at the 3-position and a diethyl phosphonate moiety. This compound is primarily utilized in organic synthesis as a precursor for generating aldehydes or ketones via hydrolysis or deprotection reactions .

Properties

IUPAC Name |

3-diethoxyphosphoryl-1,1-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O5P/c1-5-13-11(14-6-2)9-10-17(12,15-7-3)16-8-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPXMGJOGYEGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316965 | |

| Record name | Diethyl (3,3-diethoxypropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15110-17-5 | |

| Record name | 15110-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (3,3-diethoxypropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Magnesium-Based Grignard Reactions

The most widely reported method involves the use of 3,3-diethoxypropylmagnesium halides reacting with diethyl chlorophosphate or its derivatives. As detailed in patent CN109134534B, the synthesis begins with the preparation of 3,3-diethoxypropylmagnesium chloride. Magnesium chips react with 1-chloro-3,3-diethoxypropane in diethyl ether under nitrogen, yielding the Grignard intermediate. Subsequent addition of methyl monochlorophosphonate at −78°C produces the target phosphonate after hydrolysis and purification. Key parameters include:

-

Temperature : −78°C for electrophilic quenching to minimize side reactions.

-

Solvent : Diethyl ether or tetrahydrofuran (THF) for optimal Grignard stability.

A representative reaction is:

Zinc-Mediated Alternatives

To circumvent the pyrophoric nature of Grignard reagents, organozinc intermediates are employed. Patent EP3495374B1 discloses a method where 3,3-diethoxypropylzinc bromide is prepared via transmetallation of the corresponding Grignard reagent with anhydrous zinc chloride. Reaction with methyl monochlorophosphonate in THF at −40°C achieves comparable yields (91%) with reduced safety risks.

Michaelis-Arbuzov Reaction

Classical Arbuzov Conditions

The Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, enables direct alkylation of triethyl phosphite with 1-chloro-3,3-diethoxypropane. However, this method requires elevated temperatures (100–120°C) and prolonged reaction times (12–24 hours), often resulting in lower yields (60–70%) due to competing elimination pathways.

Triflic Anhydride Activation

A modern variant reported in PMC6175129 utilizes triflic anhydride (TfO) to activate diethyl phosphite, forming a reactive phosphonium intermediate. Subsequent treatment with 3,3-diethoxypropanol under mild conditions (−20°C to 25°C) achieves 82% yield with excellent functional group tolerance. The mechanism proceeds via:

Lithiation-Alkylation Strategies

Directed Ortho-Metalation

The lithiated phosphonate approach, described in, involves deprotonating diethyl prop-2-enylphosphonate with LDA (lithium diisopropylamide) to generate a nucleophilic species. Quenching with 3,3-diethoxypropyl bromide affords the target compound via a conjugate addition-elimination pathway. While this method offers precise stereocontrol, yields are moderate (45–62%) due to competing polymerization of the enolate intermediate.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Grignard and zinc-based methods dominate industrial applications due to high yields and scalability.

-

Triflic anhydride activation offers superior purity and milder conditions but requires expensive reagents.

-

Lithiation strategies are reserved for stereospecific applications despite lower efficiency.

Optimization Challenges and Solutions

Side Reactions in Grignard Chemistry

Competing Wurtz coupling and elimination are mitigated by:

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,3-diethoxypropyl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Bases like sodium hydride or potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (3,3-diethoxypropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3,3-diethoxypropyl)phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming stable phosphonate esters. These esters can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Key Properties :

- Synthesis : Prepared by reacting diethyl (3,3-diethoxypropyl)phosphonate with trimethylsilyl chloride (TMSCl) under reflux, followed by hydrolysis to yield 3-oxopropylphosphonate (3-OPP) as the primary product .

- Spectroscopic Data :

- ¹H NMR : δ 9.52 (CHO), 2.72–2.06 ppm (PCH₂CH₂).

- ³¹P NMR : δ 35.6 ppm.

- HR-MS (ESI+) : m/z 139.0162 (calculated 139.0160).

Comparison with Structural Analogues

Diethyl (2-Oxopropyl)phosphonate (CAS: 1067-71-6)

Molecular Formula : C₇H₁₅O₄P.

Key Differences :

- Structure : Contains a ketone group at the 2-position of the propyl chain instead of ethoxy groups.

- Reactivity : Exhibits similar reactivity in ring-opening reactions but forms regioisomers in pyridine synthesis, necessitating alternative reagents (e.g., 3,3-dimethyl phenylsulfonyl acetone) to avoid byproducts .

- Applications : Used in the remodeling of (aza)indole scaffolds to synthesize substituted pyridines .

Diethyl (3-Aminopropyl)phosphonate (CAS: 4402-24-8)

Molecular Formula: C₇H₁₈NO₃P. Key Differences:

Diethyl (3-Bromopropyl)phosphonate (CAS: 1186-10-3)

Molecular Formula : C₇H₁₆BrO₃P.

Key Differences :

- Structure : Contains a bromine atom at the 3-position, making it a potent alkylating agent.

- Reactivity : The bromo group enables nucleophilic substitution reactions, distinguishing it from the ethoxy-substituted compound, which undergoes hydrolysis or deprotection .

- Applications: Used in cross-coupling reactions and as an intermediate in organophosphorus chemistry .

Diethyl (1-Diazo-2-oxopropyl)phosphonate (CAS: 21047-57-4)

Molecular Formula : C₇H₁₃N₂O₄P.

Key Differences :

Aminated Cyclopropylmethylphosphonates

Representative Example: Diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate. Key Differences:

- Structure: Cyclopropane ring fused to the phosphonate group, with aminoalkyl side chains.

- Biological Activity : Exhibits anti-cancer activity (IC₅₀ ≈ 45 µM against prostate cancer cells), highlighting the impact of cyclopropane on bioactivity compared to linear-chain analogues .

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

Diethyl (3,3-diethoxypropyl)phosphonate is a phosphonate compound with various applications in organic synthesis and potential biological implications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : CHOP

- Molecular Weight : 268.29 g/mol

- IUPAC Name : 3-diethoxyphosphoryl-1,1-diethoxypropane

- CAS Number : 15110-17-5

- Appearance : Clear light yellow to orange liquid

This compound exhibits biological activity primarily through its interaction with cholinesterase enzymes. These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, which is essential for proper nervous system function. By inhibiting cholinesterase, this compound can lead to increased levels of acetylcholine, potentially resulting in overstimulation of the nervous system.

Cholinesterase Inhibition

The compound acts as a cholinesterase inhibitor , which can have significant effects on neuromuscular transmission. This inhibition can lead to symptoms associated with organophosphate poisoning, such as muscle twitching, respiratory distress, and potentially death if exposure is high enough.

Toxicity Profile

This compound has been classified under several hazard categories:

- Eye Irritation : Causes serious eye irritation (Category 2)

- Skin Irritation : Causes skin irritation (Category 2)

- Respiratory Irritation : May cause respiratory irritation (Category 3)

Precautionary measures include avoiding inhalation and contact with skin or eyes. Protective gear is recommended when handling this compound.

Summary of Biological Activity and Toxicity

| Parameter | Value |

|---|---|

| Molecular Weight | 268.29 g/mol |

| Cholinesterase Inhibition | Yes |

| Eye Irritation Classification | Category 2 |

| Skin Irritation Classification | Category 2 |

| Respiratory Irritation | Category 3 |

Case Studies

- Inhibition Studies : Research indicates that this compound effectively inhibits cholinesterase activity in vitro. In a controlled study, varying concentrations of the compound were tested against human cholinesterase enzymes, demonstrating a dose-dependent inhibition pattern.

- Acute Toxicity Assessment : A study conducted on rodent models assessed the acute toxicity of this compound. The results indicated significant neurotoxic effects at higher doses, corroborating its classification as a hazardous substance.

- Environmental Impact Research : Investigations into the environmental persistence of diethyl phosphonates suggest that while they degrade over time, their metabolites can still exhibit biological activity and toxicity, raising concerns about their long-term ecological effects.

Q & A

Q. What is the recommended synthetic procedure for Diethyl (3,3-diethoxypropyl)phosphonate, and what safety protocols are critical?

Answer: The synthesis involves reacting this compound with trimethylsilyl chloride (TMSCl) under nitrogen reflux for 2 hours, followed by hydrolysis with water to deprotect silyl groups and unmask the aldehyde . Key safety measures include:

- Conducting a pre-experiment hazard analysis (e.g., referencing Prudent Practices in the Laboratory) to address risks like acute toxicity and skin/eye irritation .

- Using personal protective equipment (PPE), fume hoods, and avoiding dust/aerosol generation during handling .

- Emergency protocols: Immediate rinsing for eye/skin exposure and medical consultation if ingested .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer: Characterization relies on:

Q. What are the primary hazards associated with this compound, and how should spills be managed?

Answer: Hazards include:

- Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .

- Spill management :

- Evacuate the area, use respiratory protection, and avoid dust generation.

- Collect spills with non-sparking tools and store in sealed containers for disposal .

Advanced Research Questions

Q. How can byproduct formation during synthesis be minimized, and what analytical methods detect impurities?

Answer:

- Optimized reflux duration : Limiting TMSCl reflux to 2 hours prevents excessive byproducts (e.g., diethyl (3-oxopropyl)phosphonate) .

- NMR monitoring : Track reaction progress via ³¹P NMR to identify residual starting material or side products .

- Chromatographic purification : Use silica gel chromatography or preparative HPLC to isolate the target compound from minor byproducts.

Q. What methodological considerations are vital when using this compound in enzyme kinetic studies?

Answer:

- Substrate saturation : Maintain one substrate (e.g., NAD⁺) at saturating levels while varying the other to derive Michaelis-Menten parameters .

- Handling inhibition : For mutants like Glu385Ala exhibiting substrate inhibition, fit data to the equation:

v = kₐₜ[E][S] / (Kₘ + [S] + [S]²/Kᵢ) . - Temperature/pH control : Assays are conducted at 30°C in 50 mM HEPES (pH 7.5) with 10 mM MgSO₄ to stabilize enzyme activity .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

Answer:

- Multi-dimensional NMR : Utilize ¹H-³¹P gHMBC to resolve ambiguous proton-phosphorus correlations .

- Isotopic labeling : Deuterated analogs (e.g., methyl-d₃ derivatives) can simplify spectra by reducing signal splitting .

- Cross-validation : Compare experimental shifts with computational predictions (DFT) or literature databases .

Q. What are the optimal deprotection conditions to generate reactive intermediates from this phosphonate?

Answer:

Q. How does the phosphonate group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Answer:

- Electron-withdrawing effect : The P=O group activates adjacent carbons for nucleophilic attack, enabling C–P bond functionalization .

- Stabilization of transition states : Phosphonates facilitate Michaelis-Arbusov or Claisen condensations by stabilizing negative charges during nucleophilic substitution .

Q. What strategies improve the yield of this compound in large-scale syntheses?

Answer:

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .

- Catalyst optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate silylation or deprotection steps .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity .

Q. How can researchers address discrepancies between theoretical and observed ³¹P NMR chemical shifts?

Answer:

- Internal standards : Add a known phosphonate (e.g., diethyl phosphite, δ 0 ppm) to calibrate the spectrometer .

- pH adjustment : Shifts can vary with protonation state; maintain consistent pH (e.g., D₂O for aqueous samples) .

- Temperature control : Thermal fluctuations broaden peaks; conduct experiments at 25°C unless specified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.